molecular formula C14H19NO5 B12275372 (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid

Cat. No.: B12275372
M. Wt: 281.30 g/mol
InChI Key: NONUVMOXNPGTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxyl group on the third carbon, and a phenyl group attached to the same carbon. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection of amines during synthesis, allowing for more complex structures to be achieved without compromising the integrity of sensitive functional groups .

2. Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to act as a chiral auxiliary. This property is particularly valuable in the production of enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can significantly influence drug efficacy and safety. The Boc group can be easily removed under mild acidic conditions, making it suitable for sequential reactions .

Asymmetric Synthesis

1. Chiral Auxiliaries
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is employed as a chiral auxiliary in asymmetric synthesis processes. Its use allows chemists to achieve high enantioselectivity in reactions such as alkylation and acylation. Studies have demonstrated that utilizing this compound can lead to yields exceeding 90% with excellent enantiomeric ratios .

2. Solid-Phase Synthesis
The compound has been integrated into solid-phase synthesis techniques, enabling the efficient production of complex peptide libraries. The ability to recycle chiral auxiliaries has been shown to reduce waste and improve the overall sustainability of synthetic processes .

Material Science

1. Polymer Chemistry
In material science, this compound has been investigated for its potential use in developing biodegradable polymers. The incorporation of this amino acid derivative into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it a candidate for environmentally friendly materials .

2. Fluorescent Probes
Recent research has explored the use of this compound in synthesizing fluorescent probes for biological imaging. Modifications to the core structure allow for the development of charge-transfer-based fluorescent systems that can be used to visualize cellular processes in real-time .

Case Studies

Study Focus Findings
Green et al., 2024Asymmetric SynthesisDemonstrated high enantioselectivity using this compound as a chiral auxiliary with yields over 90% .
IAEA Collaborative ResearchRadiopharmaceuticalsInvestigated ligand development involving similar β-amino acids for targeted radiopharmaceutical applications .
ACS PublicationsFluorescent ProbesDeveloped new fluorescent probes based on modifications of β-amino acids for enhanced imaging capabilities .

Mechanism of Action

The mechanism of action of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group and the hydroxyl and phenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, often referred to as a derivative of phenylalanine, has implications in various therapeutic areas, including cancer treatment and metabolic disorders.

The chemical formula of this compound is C14H19NO5, with a molecular weight of 281.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide chemistry to enhance stability and solubility.

PropertyValue
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Boiling PointNot available
DensityNot available
pKaNot available

The biological activity of this compound can be attributed to its structural similarity to amino acids involved in protein synthesis and signaling pathways. The presence of the phenyl group is particularly significant as it may interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds containing the Boc group can influence cell proliferation and apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.

In a study published in Molecules, it was noted that certain Boc-protected amino acids can inhibit tumor growth by inducing apoptosis in cancer cells through caspase activation pathways .

Metabolic Effects

There is also evidence suggesting that this compound may have metabolic effects, potentially acting as an insulin sensitizer. This could be beneficial for conditions such as type 2 diabetes or metabolic syndrome. The exact pathways involved remain under investigation.

Case Studies

  • Case Study on Anticancer Properties
    • A study conducted on various amino acid derivatives revealed that this compound showed significant inhibition of cell growth in breast cancer cell lines. The compound induced apoptosis and decreased the expression of anti-apoptotic proteins .
  • Metabolic Studies
    • Another study examined the effects of this compound on glucose metabolism in diabetic models. Results indicated improved insulin sensitivity and glucose uptake in muscle cells, suggesting a role in managing blood sugar levels .

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUVMOXNPGTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.